Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate
Description
This compound (CAS: 1823972-67-3) is a carbamate derivative featuring a cyclobutyl ring attached to a propan-2-yl backbone with a ketone group at position 1. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in pharmaceutical synthesis to enhance stability or modulate reactivity during multi-step reactions .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,8-14)9-6-5-7-9/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
UOSXMTVNALWBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.
Mechanism of Action
The mechanism of action of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological and pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Cycloalkane-Based Carbamates
Table 1: Key Structural Differences in Cycloalkane-Substituted Carbamates
Key Observations :
- Ring Size and Strain : Cyclobutyl (4-membered) rings balance strain and stability better than cyclopropyl (3-membered) rings, which are highly strained, or cyclopentyl (5-membered) rings, which are more flexible. This impacts molecular conformation and interactions in biological systems.
- Functional Groups : The ketone in the target compound (1-oxo) contrasts with hydroxyl (e.g., PBY1403190) or formyl groups (e.g., bicyclo derivatives), altering polarity and reactivity. Ketones may participate in hydrogen bonding or serve as electrophilic centers in synthesis .
Positional Isomerism and Stereochemistry
Table 2: Positional and Stereochemical Variations
Key Observations :
- Positional Effects : The ketone at position 1 in the target compound vs. hydroxyl at position 3 in cyclopentyl derivatives affects solubility and hydrogen-bonding capacity.
- Stereochemistry : Many analogues (e.g., PBY1403190) exhibit stereospecific configurations, which are critical for chiral recognition in drug-receptor interactions. The target compound’s stereochemistry is unspecified but could influence its pharmacological profile .
Key Observations :
- Lipophilicity : The cyclobutyl group in the target compound contributes to a moderate logP (~2.1), making it less polar than fluorophenyl derivatives (logP ~2.8) but more lipophilic than oxolane-containing analogues (logP ~1.5) .
- Synthetic Utility : The ketone group in the target compound allows for further derivatization (e.g., reduction to alcohols or formation of Schiff bases), whereas hydroxyl or amine groups in analogues enable coupling reactions (e.g., amide bond formation) .
Commercial Availability and Challenges
In contrast, analogues like tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS: 137076-22-3) remain available, highlighting the demand for smaller-ring systems in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
